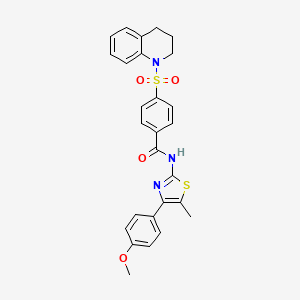
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a compound characterized by its intriguing structure, consisting of quinoline, sulfonyl, thiazole, and benzamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route begins with the preparation of 3,4-dihydroquinoline, which is then subjected to sulfonylation under controlled conditions. The intermediate sulfonylated quinoline reacts with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide in the presence of coupling agents and catalysts, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial-scale production necessitates robust methodologies to ensure purity and yield. High-pressure and high-temperature conditions, along with the use of continuous flow reactors, can optimize the reaction parameters. Solvent selection, such as using dichloromethane or acetonitrile, and purification methods like recrystallization and column chromatography are crucial for obtaining the desired compound.
化学反应分析
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide undergoes various chemical reactions:
Oxidation: : Involving agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : With halogenation or nitration agents, influencing the quinoline or thiazole rings.
Common Reagents and Conditions
Reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or acidic catalysts for electrophilic substitution. Conditions vary from ambient to elevated temperatures and pressures, depending on the desired reaction and product specificity.
Major Products Formed
Reaction products can include sulfonylated derivatives, deprotected amides, and functionalized quinoline and thiazole compounds, useful in further synthetic applications or pharmacological studies.
科学研究应用
Chemistry
In chemistry, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules and is used in developing new catalysts and reagents.
Biology
Biologically, this compound's structural motifs make it a candidate for studying enzyme inhibition and interaction with biological macromolecules. It is also evaluated for its potential in inhibiting specific biological pathways.
Medicine
In medicinal research, its unique combination of functional groups has prompted investigations into its efficacy as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activity.
Industry
Industrially, this compound is explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electronic features.
作用机制
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its interaction with proteins and nucleic acids help unravel the pathways and molecular targets involved.
相似化合物的比较
Comparing this compound with similar structures, such as sulfonylated quinolines or benzamide derivatives, highlights its unique thiazole and methoxyphenyl substitutions, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
3,4-Dihydroquinoline derivatives
Sulfonylated benzamides
Thiazole-based compounds
Hope this gives you a thorough insight into this compound! What are you most curious about next?
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-18-25(20-9-13-22(34-2)14-10-20)28-27(35-18)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-19-6-3-4-8-24(19)30/h3-4,6,8-16H,5,7,17H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRQMJDZUWIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)

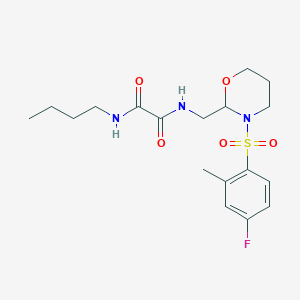

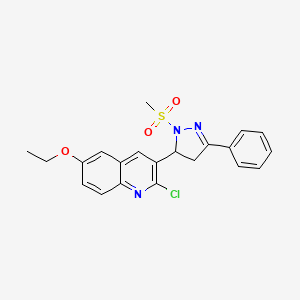
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
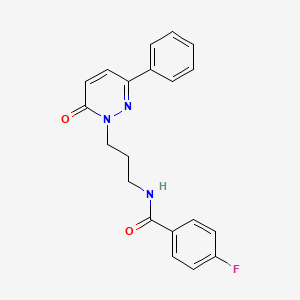
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)
![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/new.no-structure.jpg)
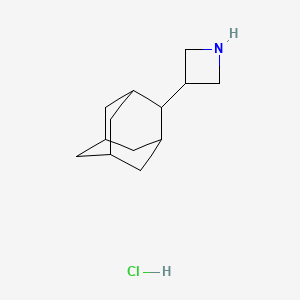
![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2462601.png)
![2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2462604.png)
